molecular formula C5H5Cl2N3 B13741494 2-(1,1-Dichloroethyl)-1,3,5-triazine CAS No. 30361-86-5

2-(1,1-Dichloroethyl)-1,3,5-triazine

Cat. No.: B13741494
CAS No.: 30361-86-5
M. Wt: 178.02 g/mol
InChI Key: UTYQRMODGAWFOB-UHFFFAOYSA-N
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Description

2-(1,1-Dichloroethyl)-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dichloroethyl)-1,3,5-triazine typically involves the reaction of 1,1-dichloroethane with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms on the triazine ring with the 1,1-dichloroethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dichloroethyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the 1,1-dichloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding triazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Substituted triazine derivatives with various functional groups.

    Oxidation and Reduction: Oxidized or reduced triazine derivatives with altered chemical properties.

    Hydrolysis: Hydrolyzed triazine compounds with hydroxyl or amino groups.

Scientific Research Applications

2-(1,1-Dichloroethyl)-1,3,5-triazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,1-Dichloroethyl)-1,3,5-triazine involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-Dichloroethyl)-1,3,5-triazine: Characterized by the presence of a 1,1-dichloroethyl group.

    2-(1,1-Difluoroethyl)-1,3,5-triazine: Contains a 1,1-difluoroethyl group, which imparts different chemical properties.

    2-(1,1-Dibromoethyl)-1,3,5-triazine: Contains a 1,1-dibromoethyl group, leading to distinct reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of chlorine atoms, which influence its reactivity and potential applications. The compound’s ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

30361-86-5

Molecular Formula

C5H5Cl2N3

Molecular Weight

178.02 g/mol

IUPAC Name

2-(1,1-dichloroethyl)-1,3,5-triazine

InChI

InChI=1S/C5H5Cl2N3/c1-5(6,7)4-9-2-8-3-10-4/h2-3H,1H3

InChI Key

UTYQRMODGAWFOB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=NC=N1)(Cl)Cl

Origin of Product

United States

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